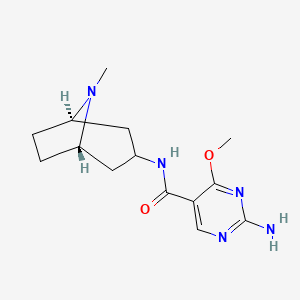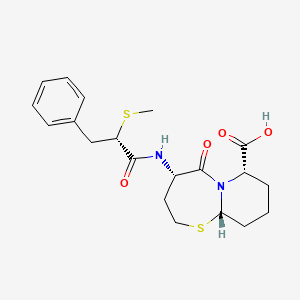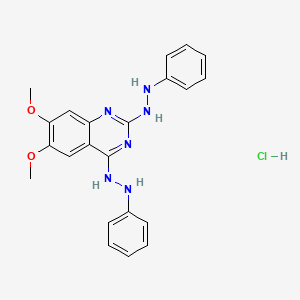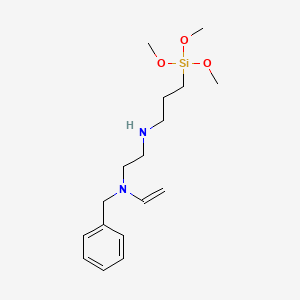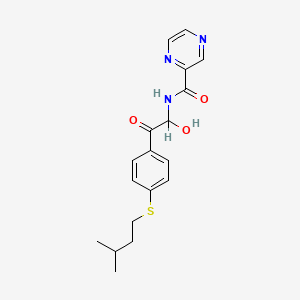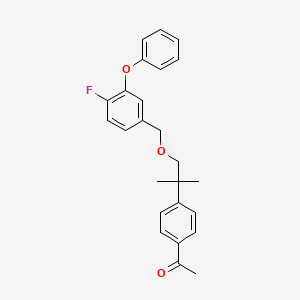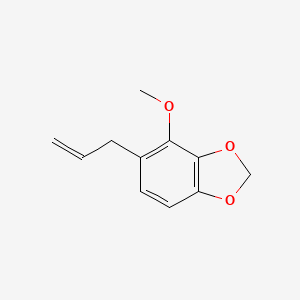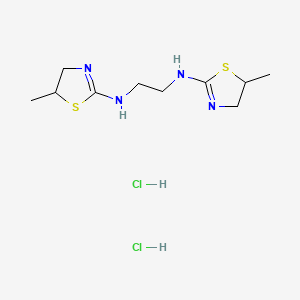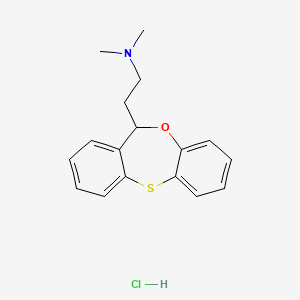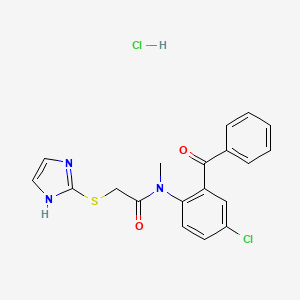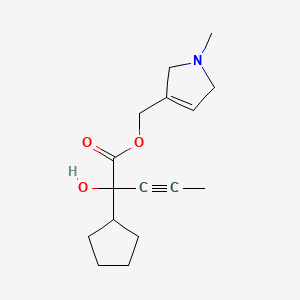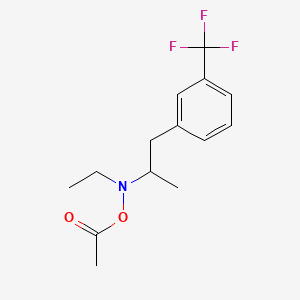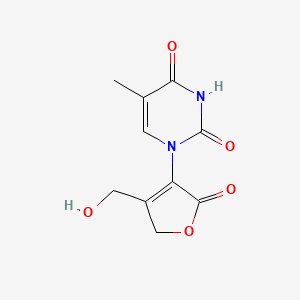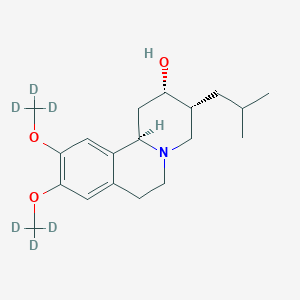
(+)-beta-Dihydrotetrabenazine-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-beta-Dihydrotetrabenazine-D6 is a deuterated form of (+)-beta-Dihydrotetrabenazine, a compound known for its role in the treatment of hyperkinetic movement disorders. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-beta-Dihydrotetrabenazine-D6 typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms and the formation of the tetrabenazine core structure. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(+)-beta-Dihydrotetrabenazine-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(+)-beta-Dihydrotetrabenazine-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving deuterated molecules.
Biology: The compound is employed in research on neurotransmitter regulation and synaptic function.
Medicine: this compound is investigated for its potential therapeutic effects in treating movement disorders and other neurological conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
Mechanism of Action
The mechanism of action of (+)-beta-Dihydrotetrabenazine-D6 involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of neurotransmitters into synaptic vesicles, leading to decreased neurotransmitter release. This mechanism is particularly effective in managing hyperkinetic movement disorders by modulating dopamine levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Tetrabenazine: The non-deuterated form of the compound, used in the treatment of movement disorders.
Deutetrabenazine: Another deuterated form with similar applications but different pharmacokinetic properties.
Uniqueness
(+)-beta-Dihydrotetrabenazine-D6 is unique due to its enhanced metabolic stability and prolonged half-life compared to its non-deuterated counterpart. This makes it a valuable tool in both research and therapeutic applications, offering potential advantages in terms of efficacy and safety.
Properties
CAS No. |
1583277-32-0 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(2S,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1/i3D3,4D3 |
InChI Key |
WEQLWGNDNRARGE-HAXSNHTFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@@H]([C@@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


